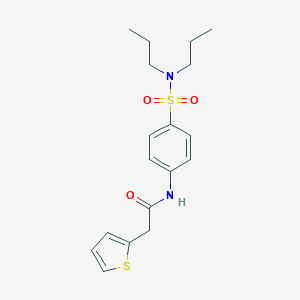
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, also known as DPA-T, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the sulfonamide family and is known for its potent biological activity and unique chemical structure. In
Mecanismo De Acción
The mechanism of action of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which may have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potent biological activity and unique chemical structure. This compound has been shown to exhibit potent anti-cancer activity and may have implications for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of this compound for various applications.
Direcciones Futuras
There are several future directions for research on N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide. One area of research is the development of new analogs and derivatives of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications.
Métodos De Síntesis
The synthesis of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. This reaction results in the formation of this compound, which can be isolated and purified using various chromatographic techniques. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Propiedades
Fórmula molecular |
C18H24N2O3S2 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-[4-(dipropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-11-20(12-4-2)25(22,23)17-9-7-15(8-10-17)19-18(21)14-16-6-5-13-24-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,21) |
Clave InChI |
QUQQVORGDXYUKQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B216158.png)
![1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B216160.png)





![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B216169.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216172.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216173.png)

![pentyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B216179.png)

![N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B216182.png)